Home > Products > Screening Compounds P23145 > 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid - 951933-00-9

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

Catalog Number: EVT-2523549
CAS Number: 951933-00-9
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acids

  • Compound Description: This class of compounds shares the [, , ]triazolo[4,3-a]pyrazine core with 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid. They are investigated for their potential as pharmaceutical agents, specifically for regulating lipid metabolism and influencing lipoprotein levels, purine metabolism, and tissue sensitivity to glucose. []

4-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)butanoic acids

  • Compound Description: These compounds, like the previous group, are based on the [, , ]triazolo[4,3-a]pyrazine scaffold and are studied for their potential use in pharmaceutical applications related to lipid metabolism regulation. []

Amides of ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic acids

  • Compound Description: These derivatives, synthesized from their corresponding carboxylic acids, are investigated for their potential in pharmaceutical applications related to lipid metabolism. []

3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl) benzamide

  • Compound Description: This compound and its methanesulfonic acid salt are recognized for their potent inhibitory activity against Bcr-Abl kinase and its mutated forms, making them significant in treating cancers associated with Bcr-Abl kinase activity. []
  • Relevance: While this compound shares the [, , ]triazolo[4,3-a]pyridine moiety with 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid, it features a distinct substitution pattern, incorporating an ethynyl linker and a complex benzamide substituent. Despite these differences, the shared core structure highlights a potential link in their chemical synthesis or biological activity.
Overview

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is a synthetic compound classified within the triazolopyridine derivatives. This class of compounds is recognized for its diverse biological activities, including potential anticancer, antibacterial, and antiviral properties. The compound is identified by its Chemical Abstracts Service number 951933-00-9 and has a molecular weight of 205.21 g/mol. Its structure comprises a butanoic acid moiety linked to a triazolo[4,3-a]pyridine ring, which contributes to its unique chemical behavior and biological activity .

Synthesis Analysis

The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid typically involves several methods. A common approach includes a palladium-catalyzed addition of hydrazides to 2-chloropyridine. This reaction is followed by dehydration in acetic acid under microwave irradiation, which enhances the efficiency and yield of the product .

Technical Details:

Molecular Structure Analysis

The molecular structure of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid features:

  • Triazolo[4,3-a]pyridine Ring: A fused heterocyclic structure that contributes to its biological activity.
  • Butanoic Acid Moiety: Provides functional groups that can participate in various chemical reactions.

Structural Data:

  • Molecular Formula: C_{11}H_{12}N_{4}O_2
  • Molecular Weight: 205.21 g/mol
  • CAS Number: 951933-00-9
    This compound's structural characteristics are crucial for its interaction with biological targets and influence its pharmacological properties .
Chemical Reactions Analysis

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid can undergo several chemical reactions:

Types of Reactions:

  1. Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form oxides.
  2. Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert it into reduced derivatives.
  3. Nucleophilic Substitution: This involves the replacement of specific functional groups in the compound by nucleophiles.

Technical Details:

These reactions typically occur in organic solvents like toluene and may require catalysts such as palladium to enhance efficiency. Microwave irradiation is also employed to expedite reaction rates .

Mechanism of Action

The mechanism of action for 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid primarily involves its interaction with specific biological targets such as kinases. The compound has shown promising results in inhibiting c-Met and VEGFR-2 kinases, which are crucial in cancer progression and angiogenesis.

Process Data:

  1. Target Interaction: Binding affinity studies indicate that this compound may effectively inhibit kinase activity.
  2. Biological Implications: The inhibition of these kinases can lead to reduced tumor growth and metastasis in cancer models .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of carboxylic acids and heterocycles.

Relevant Data:

The compound's solubility and stability are critical for its application in pharmaceutical formulations and other scientific uses .

Applications

The applications of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid span various fields:

  1. Chemical Research: Used as a building block for synthesizing more complex molecules.
  2. Biological Research: Investigated for its anticancer properties and potential therapeutic applications against various diseases.
  3. Industrial Applications: Its unique properties make it valuable in developing new materials and catalysts.

This compound's versatility in scientific research underscores its significance in ongoing studies aimed at discovering novel therapeutic agents .

Synthetic Methodologies and Reaction Pathways

Cyclization Strategies for Triazolo[4,3-a]pyridine Core Formation

The construction of the [1,2,4]triazolo[4,3-a]pyridine scaffold relies on cyclization between pyridine precursors and hydrazine derivatives, followed by intramolecular ring closure. Key approaches include:

Oxidative cyclization employs ceric ammonium nitrate (CAN) as a catalyst in polyethylene glycol (PEG) solvent systems. Amidrazones react with aldehydes to form triazolopyridines at 80°C within 4–6 hours, achieving yields of 78–92%. PEG facilitates catalyst recycling and reduces environmental impact due to its low volatility and biodegradability [1].

Palladium-catalyzed coupling enables C–N bond formation prior to cyclization. Specifically, 2-chloropyridine derivatives undergo chemoselective addition with hydrazides at the terminal nitrogen, followed by microwave-assisted dehydration in acetic acid. This method achieves high regiocontrol (≥95:5 regioselectivity) and tolerates electron-withdrawing substituents on the pyridine ring. Typical conditions involve Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and microwave irradiation at 150°C for 20 minutes, yielding 70–85% of triazolopyridine intermediates [1] [10].

Electrochemical desulfurative cyclization offers a transition metal-free alternative. 2-Hydrazinopyridines react with isothiocyanates under constant current (10 mA/cm²) in acetonitrile/water (9:1) with 0.1 M LiClO₄ as electrolyte. This generates 3-amino-[1,2,4]triazolopyridines at room temperature in 6 hours (65–88% yield). The method exhibits broad functional group compatibility, including ester and nitrile groups relevant to butanoic acid side-chain elaboration [1].

Table 1: Comparative Analysis of Triazolo[4,3-a]pyridine Cyclization Methods

MethodCatalyst/ReagentTemperatureTime (h)Yield Range (%)Key Advantage
Oxidative cyclizationCAN (10 mol%) in PEG80°C4–678–92Recyclable solvent, no metal residues
Pd-catalyzed couplingPd(OAc)₂/XantPhos150°C (MW)0.3370–85Rapid, high regioselectivity
ElectrochemicalConstant current (10 mA/cm²)RT665–88Metal/oxidant-free, scalable

Amide Coupling Techniques for Butanoic Acid Derivative Functionalization

Functionalization of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid relies on carboxylate activation for amide bond formation. Critical considerations include substrate compatibility and epimerization risk:

Carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) and dimethylaminopyridine (DMAP) achieves >90% conversion for aliphatic amines. Optimized conditions require equimolar EDC and DMAP, catalytic HOBt (0.1 equiv), and acetonitrile as solvent at 40°C for 48 hours. DMAP acts as an acyl transfer agent, forming reactive N-acylpyridinium intermediates that resist racemization. This system is effective for sterically hindered amines, yielding amides in 72–93% isolated yield after chromatographic purification [2] [5] [9].

Boron-based catalysis enables direct amidation without pre-activation. 5-Methoxy-2-iodophenylboronic acid (MIBA, 5 mol%) catalyzes reactions between butanoic acid derivatives and amines at ambient temperature within 2 hours. Molecular sieves (4Å) sequester water, driving equilibrium toward amide formation (85–92% yield). The mechanism involves acylborate intermediates, evidenced by in situ ¹¹B NMR studies. This method is ideal for acid-sensitive functional groups but shows reduced efficiency with electron-deficient anilines [9].

Benzotriazole uronium reagents like HATU facilitate couplings under mild conditions. In dichloromethane with N,N-diisopropylethylamine (DIPEA, 2 equiv), reactions complete within 15 minutes at 0–25°C. This approach minimizes epimerization of α-chiral amines (≤2% racemization by HPLC) but incurs higher costs for large-scale synthesis [5] [9].

Regioselective Modifications of the Triazole-Pyridine Moiety

Regiocontrol during triazolopyridine derivatization focuses on C3-alkylation, N1-functionalization, and halogenation:

C3-Alkylation exploits the nucleophilicity of the triazole ring. Deprotonation with lithium diisopropylamide (LDA) at –78°C in tetrahydrofuran generates a C3-lithiated species, which reacts with alkyl halides (e.g., iodomethane, benzyl bromide) with >20:1 regioselectivity over N1-alkylation. Quenching with deuterium oxide confirms >95% deuterium incorporation at C3, validating positional control [1] [10].

N1-Protection strategies enable selective C3 substitution. N-Boc protection (di-tert-butyl dicarbonate, DMAP, CH₃CN) blocks N1 prior to lithiation. After C3 functionalization, Boc removal with trifluoroacetic acid restores the N1–H moiety without side-chain degradation. This sequence achieves 88% yield for 3-(4-carboxybutyl)-1H-[1,2,4]triazolo[4,3-a]pyridine [4] [6].

Directed ortho-metalation facilitates halogenation at pyridine C6/C8 positions. N-Boc-protected triazolopyridines undergo bromination using n-butyllithium (2.2 equiv) and bromine in tetrahydrofuran at –40°C, affording 6-bromo derivatives (75% yield). The Boc group directs ortho-lithiation without competing triazole ring reactions [4].

Table 2: Regioselective Modification Pathways for Triazolo[4,3-a]pyridines

Target PositionMethodKey Reagents/ConditionsRegioselectivityYield (%)
C3-AlkylationLithiation/electrophile quenchLDA, THF, –78°C; R–X>20:1 vs. N170–85
N1-ProtectionBoc protection/deprotectionBoc₂O, DMAP; TFA removal>98% N1-selectivity88–92
Pyridine C6/C8Directed ortho-metalationn-BuLi, Br₂, THF, –40°C6-Br:8-Br = 9:175–82

Optimization of Solvent Systems and Catalytic Conditions

Solvent polarity, catalyst loading, and temperature critically influence reaction efficiency and sustainability:

Solvent effects were quantified for cyclization steps. A water/ethanol mixture (1:1) improves yields by 15–20% compared to pure dimethylformamide in CAN-catalyzed oxidative cyclizations, attributed to enhanced substrate solubility and reduced byproduct formation. Conversely, aprotic solvents like dimethyl sulfoxide favor electrocyclizations, achieving 92% conversion at 100°C due to superior dipole stabilization of transition states [1] [7].

Catalyst screening identified iron(III) chloride as optimal for azide-alkyne cycloadditions preceding triazole formation. In dimethylformamide at 120°C, FeCl₃ (10 mol%) delivers 88% yield of triazolopyridine precursors with 88:12 regioselectivity for the 1,5-disubstituted isomer. Erbium triflate under identical conditions yields only 15%, highlighting iron’s superior Lewis acidity [6].

Temperature profiles reveal trade-offs between rate and selectivity. Microwave-assisted dehydrations in acetic acid (150°C, 20 minutes) accelerate ring closure 10-fold versus thermal heating (110°C, 4 hours), but increase epimerization of chiral butanoic acid side chains from <2% to 8–12%. Isothermal calorimetry confirmed exothermicity peaks at 130–140°C, guiding safe scale-up protocols [1] [7].

Green chemistry metrics were evaluated for large-scale synthesis. Polyethylene glycol 400 as a recyclable solvent reduces process mass intensity by 40% compared to acetonitrile in oxidative cyclizations. Three consecutive reuse cycles show consistent yields (90% ± 2%), with nuclear magnetic resonance analysis confirming <3% PEG degradation per cycle [1] [7].

Properties

CAS Number

951933-00-9

Product Name

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.217

InChI

InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15)

InChI Key

UHLKIVSJCCBXFD-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.